![molecular formula C9H9N3O2 B3099907 Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate CAS No. 1356016-44-8](/img/structure/B3099907.png)
Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate
Overview
Description
Pyrrolo[2,1-f][1,2,4]triazine is a unique fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs . It has been recognized for its potential in cancer therapy, specifically in kinase inhibition . This compound is also a part of several antiviral drugs, including remdesivir .
Synthesis Analysis
The synthesis of Pyrrolo[2,1-f][1,2,4]triazine involves the use of simple building blocks such as pyrrole, chloramine, and formamidine acetate . The compound is produced through a newly developed synthetic methodology, which was optimized by examining the mechanistic pathway for the process . The overall yield of the compound was 55% in a two-vessel-operated process .Molecular Structure Analysis
Pyrrolo[2,1-f][1,2,4]triazine is a bicyclic heterocycle, containing an N–N bond with a bridgehead nitrogen . It is an integral part of several kinase inhibitors and nucleoside drugs .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of Pyrrolo[2,1-f][1,2,4]triazine include aromatic substitution and quench of a reactive species . The reaction sequence also involves the use of a strong base .Scientific Research Applications
Cancer Therapy
Pyrrolo[2,1-f][1,2,4]triazine is a promising fused heterocycle used to target kinases in cancer therapy . It is an integral part of several kinase inhibitors and nucleoside drugs . Kinase inhibition is one of the most successful approaches in targeted therapy .
Antiviral Drug
The compound is the parent moiety of the antiviral drug Remdesivir . Remdesivir has been recognized against a wide array of RNA viruses (including SARS/MERS-CoV) and has shown encouraging results in the treatment of recently emerged novel coronavirus (COVID-19) .
Treatment of Ebola and Other Emerging Viruses
Some analogs of pyrrolo[2,1-f][1,2,4]triazine have been used in the treatment of Ebola and other emerging viruses .
Anti-norovirus Activity
Recent reports have revealed anti-norovirus activity of 4-aminopyrrolo[2,1-f][1,2,4]triazine . These compounds have the ability to inhibit both murine and human norovirus RNA-dependent RNA polymerase (RdRp) .
EGFR Inhibitor
Pyrrolo[2,1-f][1,2,4]triazine is an EGFR inhibitor that slows cellular proliferation of the human colon tumor cell line .
Anaplastic Lymphoma Kinase (ALK) Inhibitor
This compound is also an ALK inhibitor , which is used in the treatment of certain types of cancer.
IGF-1R and IR Kinase Inhibitor
Pyrrolo[2,1-f][1,2,4]triazine acts as an IGF-1R and IR kinase inhibitor , which are important targets in cancer therapy.
Pan-Aurora Kinase Inhibitor
It also serves as a pan-Aurora kinase inhibitor , which is another promising approach in cancer treatment.
Mechanism of Action
Target of Action
Ethyl Pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate is a part of the Pyrrolo[2,1-f][1,2,4]triazine class of compounds, which are known to target kinases in cancer therapy . Kinases are enzymes that play a crucial role in the regulation of cell functions, including cell signaling, growth, and division .
Mode of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally work by blocking the activity of kinases, thereby preventing the phosphorylation of proteins that are crucial for cell growth and division .
Biochemical Pathways
Pyrrolo[2,1-f][1,2,4]triazine derivatives have been found to inhibit a wide range of biological activities, including Eg5 inhibitors, VEGFR-2 inhibitors, anticancer agents as dual inhibitors of c-Met/VEGFR-2, EGFR inhibitors slowing cellular proliferation of the human colon tumor cell line, anaplastic lymphoma kinase (ALK) inhibitors, IGF-1R and IR kinase inhibitors, pan-Aurora kinase inhibitors, EGFR and HER2 protein tyrosine dual inhibitors, and hedgehog (Hh) signaling pathway inhibitors . These pathways are involved in various cellular processes, including cell growth, division, and differentiation .
Pharmacokinetics
It is noted that compounds of the pyrrolo[2,1-f][1,2,4]triazine class have shown low rates of glucuronidation, an indication of higher metabolic stability .
Result of Action
Kinase inhibitors, like pyrrolo[2,1-f][1,2,4]triazine derivatives, generally lead to the inhibition of cell growth and division, thereby potentially slowing down or stopping the progression of diseases such as cancer .
Safety and Hazards
The safety of the process used to synthesize Pyrrolo[2,1-f][1,2,4]triazine was a primary objective prior to its implementation at a larger scale . The first reaction of the sequence contains an exothermic aromatic substitution and quench of a reactive species, and the second sequence involves the use of a strong base .
Future Directions
properties
IUPAC Name |
ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-2-14-9(13)8-4-3-7-5-10-6-11-12(7)8/h3-6H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZDNAOKQVDSBEB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2N1N=CN=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60728718 | |
Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1356016-44-8 | |
Record name | Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60728718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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